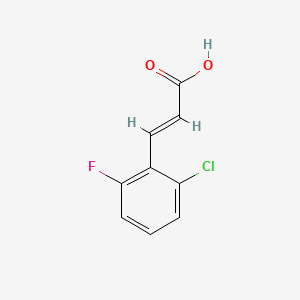

2-Chloro-6-fluorocinnamic acid

Description

Contextual Significance of Cinnamic Acid Scaffold Modifications in Chemical and Biological Sciences

The modification of the cinnamic acid scaffold is a cornerstone of medicinal chemistry and drug discovery. researchgate.net The basic structure serves as a versatile template for synthesizing novel compounds with enhanced biological activities and reduced toxicity. researchgate.netresearchgate.net Researchers have successfully introduced various functional groups to the phenyl ring, the double bond, or the carboxylic acid moiety to create derivatives with a broad spectrum of pharmacological properties. nih.govmdpi.com These properties include anticancer, antimicrobial, anti-inflammatory, antioxidant, neuroprotective, and antidiabetic effects. nih.govresearchgate.netresearchgate.net The ability to systematically alter the structure allows for the fine-tuning of a compound's activity, making the cinnamic acid scaffold a valuable tool in the development of new therapeutic agents. researchgate.netrsc.org

Rationale for Halogen Substitution in Cinnamic Acid Research

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the cinnamic acid structure is a well-established strategy to modulate its physicochemical and biological properties. nih.govresearchgate.net Halogens can influence a molecule's lipophilicity, electronic character, and steric profile, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets. researchgate.net For instance, halogen substitution has been shown to enhance the anticonvulsant and antibacterial activities of cinnamic acid derivatives. nih.govnih.gov The position and type of halogen substituent on the phenyl ring are critical factors in determining the resulting biological activity. nih.govmdpi.com Studies have shown that substitutions at the para-position of the benzene (B151609) ring can be particularly beneficial for certain activities. nih.govnih.gov

Overview of 2-Chloro-6-fluorocinnamic Acid within the Cinnamate (B1238496) Family

This compound is a specific, synthetically produced member of the halogenated cinnamic acid family. sigmaaldrich.comfluorochem.co.uk Its structure is characterized by the presence of a chlorine atom at the second position and a fluorine atom at the sixth position of the phenyl ring. This particular substitution pattern distinguishes it from other halogenated cinnamic acids and is expected to confer unique chemical and biological properties. While extensive research exists on various other halogenated cinnamic acids, the specific properties and potential applications of this compound are a more niche area of investigation.

Below are some of the known physicochemical properties of this compound:

| Property | Value |

| CAS Number | 392-22-3 |

| Molecular Formula | C₉H₆ClFO₂ |

| Molecular Weight | 200.59 g/mol |

| Melting Point | 164-172 °C |

| Appearance | White to cream powder |

| Purity | 98.0% |

| Data sourced from references fluorochem.co.ukchembk.comavantorsciences.com |

Historical Perspectives and Contemporary Research Trends in Cinnamic Acid Analogue Investigations

The study of cinnamic acid and its analogues has a long history, initially driven by their presence in natural products and their use in fragrances and traditional medicine. pcbiochemres.comjocpr.com Over the past few decades, research has shifted towards a more systematic investigation of their pharmacological potential. nih.govpcbiochemres.comnih.gov Early studies focused on the isolation and characterization of naturally occurring cinnamic acids. nih.gov However, with advancements in synthetic organic chemistry, researchers began to create a vast library of cinnamic acid derivatives with diverse substitutions. jocpr.comderpharmachemica.com

Contemporary research is characterized by a multi-pronged approach. This includes the use of advanced screening techniques to identify new biological activities, computational modeling to predict structure-activity relationships, and the development of novel synthetic methodologies. nih.gov A significant trend is the creation of hybrid molecules, where the cinnamic acid scaffold is combined with other known bioactive moieties to create multi-target drugs. mdpi.comnih.gov There is also a growing interest in understanding the mechanisms of action of these compounds at a molecular level, which is crucial for their development as therapeutic agents. nih.govresearchgate.net The investigation of halogenated derivatives continues to be a vibrant area of research, with ongoing efforts to explore the effects of different halogenation patterns on biological activity. nih.govderpharmachemica.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-chloro-6-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWALECYVLNBQG-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=CC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392-22-3 | |

| Record name | trans-2-Chloro-6-fluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 6 Fluorocinnamic Acid

Advanced Synthetic Routes to 2-Chloro-6-fluorocinnamic Acid

The preparation of this compound can be approached through several established and modified synthetic pathways. These routes often begin with correspondingly substituted benzaldehydes and employ classic condensation reactions or more modern techniques to construct the cinnamic acid framework.

The Perkin reaction is a well-established method for synthesizing cinnamic acids. iitk.ac.inwikipedia.orglongdom.org This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the corresponding acid which acts as a base catalyst. wikipedia.orglongdom.org For the synthesis of this compound, the starting material would be 2-chloro-6-fluorobenzaldehyde (B137617), which is reacted with acetic anhydride and an alkali acetate (B1210297). wikipedia.orguns.ac.id

The Knoevenagel condensation offers an alternative and widely used route to cinnamic acids and their derivatives. wikipedia.orgrsc.org This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base like an amine or its salt. wikipedia.orgrsc.org The Doebner modification of the Knoevenagel condensation specifically utilizes malonic acid in the presence of pyridine, which often results in subsequent decarboxylation to yield the cinnamic acid. wikipedia.org The synthesis of this compound via this pathway would involve the reaction of 2-chloro-6-fluorobenzaldehyde with malonic acid. rsc.orgbepls.com Greener synthetic approaches for the Knoevenagel condensation have been explored, utilizing water as a solvent and sometimes proceeding without a catalyst, which can be advantageous for industrial applications. rsc.org

Table 1: Comparison of Perkin and Knoevenagel Condensation for Cinnamic Acid Synthesis

| Feature | Perkin Reaction | Knoevenagel Condensation |

|---|---|---|

| Aldehyde Reactant | Aromatic Aldehyde | Aromatic or Aliphatic Aldehyde/Ketone |

| Methylene Source | Acid Anhydride | Active Methylene Compound (e.g., Malonic Acid) |

| Catalyst | Alkali Salt of the Acid | Weak Base (e.g., Amines, Pyridine) |

| Byproducts | Carboxylic Acid | Water, Carbon Dioxide (with decarboxylation) |

Electrochemical methods present a modern and often more sustainable approach to organic synthesis. In the context of cinnamic acids, electrochemical reactions have been employed for their derivatization. For instance, a metal-free, three-component reaction has been reported for the synthesis of alkyl alkenesulfonates from cinnamic acids, sulfur dioxide, and alcohols using graphite (B72142) electrodes. nih.govresearchgate.net This process proceeds via a pseudo-Kolbe type decarboxylative transformation and has been shown to be effective with halogenated cinnamic acids. nih.govresearchgate.net

Another electrochemical approach involves the decarboxylative sulfonylation of cinnamic acids with aromatic sulfonylhydrazides to produce (E)-vinyl sulfones. organic-chemistry.org This method is noted for its high stereoselectivity and tolerance of various substituents on the cinnamic acid, including halogens. organic-chemistry.org While these examples focus on the transformation of existing cinnamic acids, the principles of electrochemical synthesis can be applied to the formation of halogenated precursors. Halogen-mediated electrochemical organic synthesis, for example, involves the anodic oxidation of halide anions to generate reactive halogen species that can then react with organic substrates. rsc.org

Direct halogenation of the cinnamic acid scaffold is a straightforward method for introducing halogen atoms. The bromination of trans-cinnamic acid is a well-documented example of an electrophilic addition reaction where bromine adds across the double bond to form 2,3-dibromo-3-phenylpropanoic acid. blogspot.comresearchgate.netcsub.edursc.org This reaction is stereospecific, with the mechanism influencing the stereochemistry of the resulting dihalide. rsc.orgalfredstate.edu While this method halogenates the alkene moiety, other strategies can be employed to introduce halogens onto the aromatic ring, although these are less direct for synthesizing a pre-defined substitution pattern like that in this compound.

A novel process for the preparation of polyhalogen-substituted cinnamic acids involves the reaction of diazonium salts, derived from polyhalogenated anilines, with acrylic acid or its derivatives. google.com This reaction is catalyzed by a homogeneous palladium-containing catalyst and can be carried out at relatively low temperatures. google.com This method offers the advantage of high yields and the ability to introduce a variety of halogen substituents onto the aromatic ring, including the fluoro and chloro groups present in this compound. google.com

Functional Group Interconversions and Derivatization of this compound

The carboxylic acid functional group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives with potential biological activities. nih.gov

Esterification of cinnamic acids is a common transformation to produce ester analogues, which have been investigated for various biological activities. nih.gov The synthesis of these esters can be achieved through standard acid-catalyzed esterification with an alcohol. A series of cinnamic acid esters have been synthesized and evaluated for their biological properties, demonstrating that the ester functionality can be a key determinant of activity. nih.gov The synthesis of novel non-benzenoid cinnamate (B1238496) analogs has also been reported through Pd(II)-catalyzed C-H olefination of 2-aminotropones with acrylates, showcasing advanced methods for creating diverse ester structures. rsc.org

Table 2: Examples of Cinnamic Acid Ester Analogues and their Synthesis

| Ester Analogue | Synthetic Approach | Potential Application |

|---|---|---|

| Cinnamic Acid Amides and Esters | Standard amide and ester coupling reactions | Antioxidant, MAO inhibitor |

| Aminotroponyl Acrylates | Pd(II)-catalyzed C-H olefination | Novel non-benzenoid cinnamate analogs |

Amidation Reactions and Amide Analogue Synthesis

The synthesis of amide analogues of cinnamic acids, including this compound, is a significant area of research due to the wide-ranging biological activities of the resulting compounds. Amidation reactions typically involve the coupling of the carboxylic acid with an amine, often facilitated by a coupling reagent to activate the carboxyl group.

One common approach is the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields. For instance, a study on the amidation of cinnamic acid with p-anisidine (B42471) using EDC as the carbodiimide (B86325) reagent found that the optimal conditions were a 1:1:1.5 molar ratio of cinnamic acid to p-anisidine to EDC at 60°C for 150 minutes in anhydrous tetrahydrofuran (B95107) (THF), resulting in a 93.1% yield. analis.com.my

Alternative methods for amide synthesis include the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org The resulting acyl chloride readily reacts with an amine to produce the corresponding amide. This two-step process is often efficient but can be sensitive to moisture.

Direct amidation reactions, which form the amide bond without the need for stoichiometric activating agents, are gaining attention as more atom-economical and environmentally friendly alternatives. pulsus.com These reactions can be promoted by catalysts such as boric acid derivatives or metal-based Lewis acids like those containing zirconium or hafnium. mdpi.com For example, niobium pentoxide (Nb₂O₅) has been shown to be an effective and reusable heterogeneous Lewis acid catalyst for the direct amidation of various carboxylic acids and amines. researchgate.net

The synthesis of a diverse range of cinnamic acid amide analogues has been reported, often with the goal of exploring their biological properties. These synthetic efforts have produced compounds with varied substituents on both the aromatic ring and the amine moiety. nih.govresearchgate.netresearchgate.netrsc.orgresearchgate.net

Table 1: Examples of Amidation Reaction Conditions for Cinnamic Acid Derivatives

| Carboxylic Acid | Amine | Coupling Reagent/Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Cinnamic acid | p-Anisidine | EDC | Anhydrous THF | 60 | 150 | 93.1 | analis.com.my |

| Boc-Phe-OH | Benzylamine | Thermal | - | >100 | - | - | mdpi.com |

| n-Dodecanoic acid | Aniline | Nb₂O₅ | - | - | - | High | researchgate.net |

Modifications of the α,β-Unsaturation Site

The α,β-unsaturated double bond in this compound is a key functional group that can undergo a variety of chemical transformations. These reactions allow for the introduction of new functional groups and the synthesis of a diverse range of derivatives.

One important class of reactions is addition reactions to the double bond. For example, α,β-unsaturated carbonyl compounds are known to react with halogens like free chlorine and free bromine. nih.gov The reaction of (S)-2-chloro-3-phenylpropanoic acid derivatives with N-bromosuccinimide (NBS) leads to the formation of 3-bromo-2-chloro derivatives with a degree of stereoselectivity. researchgate.net This suggests that the double bond in this compound could similarly undergo halogenation.

The double bond can also be subject to reduction. Catalytic hydrogenation is a common method for reducing the carbon-carbon double bond of cinnamic acid derivatives to yield the corresponding saturated propanoic acid derivatives. researchgate.net

Furthermore, the electronic nature of the α,β-unsaturated system, influenced by the electron-withdrawing carboxylic acid group, makes the β-carbon susceptible to nucleophilic attack in Michael addition reactions. This allows for the introduction of a wide variety of carbon and heteroatom nucleophiles.

Table 2: Potential Reactions at the α,β-Unsaturation Site

| Reaction Type | Reagent(s) | Product Type |

| Halogenation | Free Chlorine/Bromine, NBS | Dihalo-propanoic acid derivative |

| Hydrogenation | H₂, Catalyst (e.g., Pd/C) | 2-Chloro-6-fluorophenylpropanoic acid |

| Michael Addition | Nucleophiles (e.g., thiols, amines) | β-Substituted propanoic acid derivative |

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle for a variety of chemical transformations beyond amidation.

Esterification: Carboxylic acids can be converted to esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.orglibretexts.org This reaction is typically reversible, and the equilibrium can be shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Conversion to Acid Chlorides: As mentioned in the context of amidation, carboxylic acids can be converted to highly reactive acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org These acid chlorides are valuable intermediates for the synthesis of esters, amides, and other acyl derivatives under milder conditions than direct reactions with the carboxylic acid.

Decarboxylation: While not always a straightforward reaction for cinnamic acids, under certain conditions, the carboxylic acid group can be removed in a decarboxylation reaction, leading to the formation of a substituted styrene.

Table 3: Transformations of the Carboxylic Acid Moiety

| Reaction Type | Reagent(s) | Product Functional Group |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Reduction | LiAlH₄ or BH₃ | Primary Alcohol |

| Acid Chloride Formation | SOCl₂ or (COCl)₂ | Acid Chloride |

Regioselectivity and Stereoselectivity in Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can present challenges and opportunities related to regioselectivity and stereoselectivity.

Regioselectivity often arises when there are multiple reactive sites within the molecule. For example, in addition reactions to the α,β-unsaturated system, the regioselectivity of the attack (at the α or β position) can be influenced by the nature of the reagent and the reaction conditions. Similarly, for electrophilic aromatic substitution reactions on the phenyl ring, the directing effects of the existing chloro, fluoro, and cinnamic acid substituents will determine the position of the incoming electrophile. The interplay of these directing groups can lead to the formation of specific isomers.

Stereoselectivity is a critical consideration, particularly in reactions that create new chiral centers. The synthesis of optically pure derivatives is often crucial for pharmaceutical applications.

In the context of the α,β-double bond, addition reactions can potentially generate one or two new stereocenters. For instance, the bromination of α-chloro hydrocinnamic acid derivatives with NBS has been shown to proceed with a preference for the formation of specific diastereomers. researchgate.net The stereochemical outcome was found to be dependent on the nature of the carboxylic acid derivative (ester vs. amide). researchgate.net

Enzymatic resolutions are a powerful tool for achieving high stereoselectivity. For example, esterases have been used for the kinetic resolution of racemic esters of related compounds like 6-fluoro-chroman-2-carboxylic acid, yielding both (S) and (R)-enantiomers with high enantiomeric excess. rsc.org Similar enzymatic strategies could potentially be applied to derivatives of this compound to obtain enantiomerically pure compounds.

The stereochemistry of the double bond in this compound itself is typically the more stable E-isomer, which is generally favored in synthesis methods like the Perkin or Knoevenagel condensation.

Mechanistic Studies of Reactions Involving this compound

Understanding the reaction mechanisms is fundamental to controlling the outcome of chemical transformations involving this compound.

Investigation of Dehydrofluorination Pathways, e.g., Rodionov Reaction

The Rodionov reaction, a reductive amination process, is not directly a dehydrofluorination pathway. It involves the condensation of a carbonyl compound with an amine and a compound with an active methylene group, followed by reduction.

Nucleophilic Displacement and Elimination-Addition Mechanisms in Coumarin (B35378) Formation

The synthesis of coumarins from ortho-hydroxycinnamic acids is a well-known acid-catalyzed intramolecular cyclization (lactonization). For this compound to form a coumarin, a hydroxyl group would need to be present at the ortho position to the cinnamic acid side chain. Assuming a precursor like 2-chloro-6-fluoro-3-hydroxycinnamic acid, the mechanism would involve the protonation of the α,β-unsaturated double bond, making the β-carbon more electrophilic. The ortho-hydroxyl group would then act as a nucleophile, attacking the β-carbon. Subsequent tautomerization and elimination of water would lead to the coumarin ring system.

In a scenario where a nucleophile displaces the fluorine or chlorine atom, an elimination-addition mechanism could be operative on the aromatic ring, proceeding through a benzyne (B1209423) intermediate. However, the conditions required for such a mechanism are typically harsh (strong base). A more likely pathway for substitution on the aromatic ring would be nucleophilic aromatic substitution (SNAAr), where the presence of the electron-withdrawing groups facilitates the addition of a nucleophile to the ring, followed by the elimination of the halide.

Photochemical Reactions and Dimerization Processes of Cinnamic Acid Derivatives

The study of the photochemical behavior of cinnamic acid and its derivatives, including this compound, is a significant area of research in organic chemistry. These compounds are known to undergo [2+2] cycloaddition reactions upon exposure to ultraviolet (UV) light, particularly in the solid state. This process leads to the formation of cyclobutane (B1203170) derivatives, which are valuable motifs in natural products and synthetic chemistry.

In solution, the irradiation of cinnamic acid derivatives often results in E/Z photoisomerization rather than dimerization. bilkent.edu.tr However, in the crystalline solid state, the photochemical reaction is governed by the spatial arrangement of the molecules in the crystal lattice. According to Schmidt's topochemical principles, for a [2+2] photodimerization to occur, the reactive double bonds of adjacent molecules must be parallel and within a certain proximity, typically less than 4.2 Å. bilkent.edu.tracs.org

The photodimerization of cinnamic acids can lead to various stereoisomeric cyclobutane products, primarily truxinic acids (head-to-tail dimers) and truxillic acids (head-to-head dimers). The specific isomer formed is dictated by the crystal packing of the monomer. For instance, the α-polymorph of trans-cinnamic acid, where molecules are packed in a head-to-tail manner, yields α-truxillic acid upon irradiation. acs.org Conversely, the β-polymorph, with a head-to-head arrangement, results in the formation of β-truxinic acid.

The presence of substituents on the phenyl ring, such as the chloro and fluoro groups in this compound, can influence the crystal packing and, consequently, the outcome of the photochemical reaction. nih.govrsc.org For example, studies on 2,6-difluorocinnamic acid have shown that the fluoro substituents can be used to control the molecular arrangement in stacks, making them amenable to photochemical dimerization. nih.gov

To overcome the limitations imposed by crystal packing and to achieve selective synthesis of specific dimers, various strategies have been developed. One such approach is the use of templates, such as 1,8-dihydroxynaphthalene, which can covalently bind two different cinnamic acid molecules, bringing them into the required orientation for a selective heterodimerization reaction. bilkent.edu.trthieme-connect.com This method allows for the synthesis of unsymmetrical β-truxinic acids with high yields and diastereoselectivity. bilkent.edu.tr

The general reaction scheme for the photodimerization of a generic cinnamic acid derivative is presented below:

Scheme 1: General Photodimerization of Cinnamic Acid Derivatives

| Reactant | Conditions | Product(s) |

| 2 x Cinnamic Acid Derivative | UV light, solid state | Truxinic or Truxillic Acid Derivatives |

The table below summarizes the expected products from the photodimerization of different polymorphs of cinnamic acid derivatives based on their crystal packing.

Table 1: Relationship between Crystal Packing and Photodimerization Products of Cinnamic Acid Derivatives

| Polymorph Type | Molecular Arrangement | Primary Dimer Product |

| α-type | Head-to-tail | α-Truxillic Acid |

| β-type | Head-to-head | β-Truxinic Acid |

| γ-type | Not suitably aligned | No reaction |

While specific experimental data on the photochemical dimerization of this compound is not extensively detailed in the reviewed literature, the established principles for other halogenated cinnamic acids suggest that it would be a viable candidate for such transformations. rsc.org The electronic and steric effects of the chlorine and fluorine atoms at the 2- and 6-positions would likely play a crucial role in the crystal packing and the subsequent stereochemical outcome of the dimerization. Further research in this area would be necessary to fully elucidate the photochemical behavior of this specific compound.

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 6 Fluorocinnamic Acid and Its Derivatives

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of a molecule reveals the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of its bonds. For cinnamic acid and its derivatives, characteristic bands for the carboxylic acid group, the alkene C=C double bond, and the aromatic ring are of primary interest.

In cinnamic acid, the O-H stretching vibrations of the carboxylic acid group typically appear as a broad band in the region of 3400-2300 cm⁻¹, often complicated by hydrogen bonding. docbrown.info The carbonyl (C=O) stretching vibration is a strong, distinct peak usually found around 1680 cm⁻¹. docbrown.info The alkene C=C stretching vibration is observed near 1630 cm⁻¹, and the aromatic C=C stretching vibrations of the benzene (B151609) ring typically show peaks around 1580 and 1500 cm⁻¹. docbrown.info

For substituted cinnamic acids, the positions of these bands can shift due to the electronic effects of the substituents. In a study of various substituted cinnamic acids, including chloro-derivatives, the C=O stretching band was noted between 1715-1692 cm⁻¹, and the aliphatic C=C stretching was observed around 1630-1627 cm⁻¹. rsc.org The photodimerization of trans-cinnamic acid and its derivatives can be monitored by the decay of the band around 1637 cm⁻¹, which is assigned to the ν(C=C) of the ethene bond of the monomer. nih.govresearchgate.net

While specific FT-IR data for 2-Chloro-6-fluorocinnamic acid is not detailed in the provided search results, the analysis of related halogen-substituted cinnamic acids provides a strong basis for predicting its spectral features. For instance, in 3-chloro-trans-cinnamic acid, the C=O stretch appears at 1692 cm⁻¹ and the aliphatic C=C stretch at 1629 cm⁻¹. rsc.org It is expected that the FT-IR spectrum of this compound would exhibit similar characteristic peaks, with potential shifts influenced by the specific positions of the chloro and fluoro substituents.

Table 1: Characteristic FT-IR Bands for Cinnamic Acid and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3400-2300 (broad) | docbrown.info |

| Carbonyl | C=O Stretch | 1715-1680 | docbrown.inforsc.org |

| Alkene | C=C Stretch | ~1630 | docbrown.inforsc.org |

| Aromatic Ring | C=C Stretch | ~1580, ~1500 | docbrown.info |

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy provides complementary information to FT-IR, as it relies on the scattering of light rather than absorption. This technique is particularly useful for observing non-polar bonds and symmetric vibrations.

Studies on cinnamic acid derivatives have utilized FT-Raman spectroscopy to characterize their structures. For hydroxycinnamic acids, intense spectral bands are observed below 200 cm⁻¹ and between 1715 and 1590 cm⁻¹. uliege.be The C=O stretching vibration of aryl and α,β-unsaturated esters can be identified around 1690 cm⁻¹. uliege.be

In the context of halogenated cinnamic acids, FT-Raman has been used alongside FT-IR to monitor reactions like photodimerization. nih.gov The decay of the C=C stretching band of the monomer is a key indicator of this reaction. nih.gov Although specific FT-Raman data for this compound is not available in the provided results, analysis of related compounds like 2,6-dichlorotoluene (B125461) and 2-chloro-6-fluorotoluene (B1346809) has been performed using FT-Raman spectroscopy, indicating the utility of this technique for such structures. nih.gov The spectra of these related molecules show that theoretical calculations using methods like Density Functional Theory (DFT) can accurately predict the vibrational frequencies, which aids in the assignment of experimental bands. nih.gov

Table 2: Key FT-Raman Signals in Hydroxycinnamic Acid Derivatives

| Wavenumber Region (cm⁻¹) | Assignment | References |

|---|---|---|

| < 200 | Intense spectral bands | uliege.be |

| 1715-1590 | Second most intense spectral bands | uliege.be |

| ~1690 | C=O stretching of aryl and α,β-unsaturated ester | uliege.be |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shifts (δ) of the protons are indicative of their electronic environment.

For cinnamic acid derivatives, the protons of the acrylic acid side chain (the α and β protons) are particularly diagnostic. The coupling between these protons provides information about the stereochemistry of the double bond. For trans-cinnamic acids, the coupling constant (J) between the α and β protons is typically large, around 16 Hz.

While specific ¹H NMR data for this compound is not explicitly detailed in the search results, data for related compounds offer valuable insights. For example, in trans-4-fluorocinnamic acid, the vinylic protons appear as doublets at δ 7.58 (d, J = 16.2 Hz) and δ 6.47 (d, J = 16.2 Hz). rsc.org The aromatic protons appear as a multiplet between δ 7.8-7.13. rsc.org Similarly, for trans-4-chlorocinnamic acid, the vinylic protons are observed at δ 7.57 (d, J = 15.9 Hz) and δ 6.56 (d, J = 15.9 Hz). rsc.org

Based on these examples, the ¹H NMR spectrum of this compound is expected to show two doublets for the vinylic protons with a coupling constant characteristic of a trans configuration, and a complex multiplet pattern for the aromatic protons due to the influence of both the chloro and fluoro substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it.

For cinnamic acid and its derivatives, the carbonyl carbon of the carboxylic acid is typically found in the range of δ 167-172 ppm. rsc.orgmdpi.com The carbons of the double bond and the aromatic ring appear in the vinylic and aromatic region of the spectrum, generally between δ 115-150 ppm. rsc.org

Specific ¹³C NMR data for this compound is not available in the provided search results. However, data for related halogenated cinnamic acids can be used for comparison. For trans-4-fluorocinnamic acid, the carbonyl carbon appears at δ 167.68 ppm. rsc.org The carbon attached to the fluorine atom shows a large coupling constant (d, J = 246.98 Hz) and appears at δ 163.28 ppm. rsc.org The other aromatic and vinylic carbons are observed at δ 142.79, 131.00 (d, J = 3.15 Hz), 130.53 (d, J = 8.6 Hz), 119.24, and 115.94 (d, J = 21.7 Hz) ppm. rsc.org For trans-4-chlorocinnamic acid, the carbonyl carbon is at δ 167.59 ppm, and the other carbons are at δ 142.56, 134.87, 133.3, 129.9, 128.98, and 120.22 ppm. rsc.org

These data suggest that the ¹³C NMR spectrum of this compound would show a carbonyl signal around 167 ppm and a series of signals in the aromatic region, with the carbons directly bonded to chlorine and fluorine exhibiting characteristic chemical shifts and, in the case of fluorine, C-F coupling.

Table 3: Representative ¹³C NMR Chemical Shifts (ppm) for Substituted Cinnamic Acids in DMSO-d₆

| Compound | C=O | Aromatic & Vinylic Carbons | References |

|---|---|---|---|

| trans-4-fluorocinnamic acid | 167.68 | 163.28 (d, J=247Hz), 142.79, 131.00 (d, J=3.2Hz), 130.53 (d, J=8.6Hz), 119.24, 115.94 (d, J=21.7Hz) | rsc.org |

| trans-4-chlorocinnamic acid | 167.59 | 142.56, 134.87, 133.3, 129.9, 128.98, 120.22 | rsc.org |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For 2-Chlorocinnamic acid, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak.

The fragmentation of cinnamic acids under electron impact has been studied. core.ac.uk A common fragmentation pathway involves the intramolecular aromatic substitution to form [C₉H₇O₂]⁺ ions (m/z 147). core.ac.uk The abundance of this ion is dependent on the position of the substituent on the phenyl ring. core.ac.uk For ortho-substituted cinnamic acids with weakly bonded substituents like chlorine, the formation of this ion is abundant. core.ac.uk

Another significant fragmentation pathway for ortho-substituted cinnamic acids is the loss of the substituent. core.ac.uk For 2-chlorocinnamic acid, the loss of the chlorine atom from the molecular ion is a major fragmentation route. core.ac.uk In the case of 2-fluorocinnamic acid, the elimination of HF to form coumarin (B35378) ions is a notable fragmentation pathway. core.ac.uk

In general, for carboxylic acids, prominent fragmentation peaks can arise from the loss of OH (M-17) and COOH (M-45). libretexts.org The fragmentation of ethers often involves cleavage of the C-C bond next to the oxygen. arizona.edu For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org

Table 4: Common Fragmentation Pathways in Mass Spectrometry of Substituted Cinnamic Acids

| Fragmentation | Description | Resulting Ion | References |

|---|---|---|---|

| Intramolecular Aromatic Substitution | Formation of a benzopyrylium ion | [C₉H₇O₂]⁺ (m/z 147) | core.ac.uk |

| Loss of Substituent | Elimination of the halogen atom | [M-X]⁺ | core.ac.uk |

| Elimination of HF | Formation of coumarin ions (for fluoro-derivatives) | [M-HF]⁺ | core.ac.uk |

| Loss of Hydroxyl Radical | Cleavage of the C-OH bond | [M-17]⁺ | libretexts.org |

| Loss of Carboxyl Group | Cleavage of the C-COOH bond | [M-45]⁺ | libretexts.org |

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Electronic spectroscopy investigates the interaction of electromagnetic radiation with the electrons in a molecule, providing insights into its electronic structure and conjugation.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. The cinnamic acid structure, with its phenyl group conjugated to a carboxylic acid via a double bond, acts as a chromophore. Substituents on the phenyl ring can alter the electronic environment and thus shift the wavelength of maximum absorption (λmax). The analysis of this compound and its derivatives by UV-Vis spectroscopy would reveal information about the extent of conjugation and the electronic effects of the halogen substituents.

Chromatographic Techniques for Purity and Separation

Chromatography is essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile compounds in synthetic and biological chemistry. hplc.eu For this compound and its derivatives, reverse-phase HPLC is a common method for purity assessment and quantification. polimi.it

HPLC is also extensively used in enzyme assays. For instance, it can be used to monitor the progress of enzymatic reactions involving cinnamic acid derivatives, such as amination or hydroxylation, by separating the substrate from the product over time. polimi.itbeilstein-journals.org A typical HPLC setup for cinnamic acid analysis might use a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol, with UV detection to monitor the eluting compounds. researchgate.netfrontiersin.org The retention time and peak area are used for identification and quantification, respectively. This analytical control is crucial in studies of biotransformation and metabolic pathways. polimi.itfrontiersin.orgnih.gov

Table 3: Typical HPLC Parameters for Cinnamic Acid Analysis

| Parameter | Value/Type | Source |

| Column | C18 | researchgate.net |

| Mobile Phase | Water (with formic acid) and Acetonitrile/Methanol | researchgate.netfrontiersin.org |

| Detection | UV | frontiersin.org |

| Flow Rate | 0.2 - 0.8 mL/min | researchgate.netfrontiersin.org |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a fundamental and widely utilized analytical technique for qualitatively monitoring the progress of chemical reactions. sigmaaldrich.comlibretexts.org Its prevalence in synthetic chemistry, including the preparation of this compound and its derivatives, stems from its simplicity, speed, low cost, and high sensitivity. sigmaaldrich.comlibretexts.org TLC allows chemists to quickly ascertain the status of a reaction by separating the components of a reaction mixture—reactants, products, and byproducts—based on their differential affinities for a stationary phase and a mobile phase. umich.edusavemyexams.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material known as the stationary phase. umich.edu For the separation of moderately polar compounds like cinnamic acid derivatives, silica (B1680970) gel is the most common stationary phase. sigmaaldrich.comumich.edu The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, the mobile phase. The mobile phase travels up the plate via capillary action, carrying the components of the spotted mixture with it at different rates. savemyexams.com

The separation is based on the principle of polarity. In a normal-phase TLC (the most common mode), the stationary phase (silica gel) is highly polar, while the mobile phase is less polar. sigmaaldrich.com Compounds with higher polarity will adhere more strongly to the polar stationary phase and thus travel a shorter distance up the plate. savemyexams.com Conversely, less polar compounds have a greater affinity for the mobile phase and will be carried further up the plate. savemyexams.com By spotting the starting material and the reaction mixture side-by-side, one can visually track the consumption of the reactant and the formation of the product. thieme.de A reaction is generally considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate. mdpi.com

Visualization of the separated spots is often achieved using ultraviolet (UV) light. umich.edu Since compounds containing chromophores, such as the aromatic ring and conjugated system in cinnamic acids, are UV-active, they appear as dark spots on a fluorescent green background when the plate is viewed under a 254 nm UV lamp. umich.eduictsl.net

Research Findings in Reaction Monitoring

In the synthesis of various cinnamic acid derivatives, TLC is a crucial tool for determining reaction endpoints. For instance, during the synthesis of cinnamoyl amides, reaction progress was monitored using a 50:50 mixture of hexane (B92381) and ethyl acetate (B1210297) (EtOAc) as the mobile phase. mdpi.com Similarly, Fischer esterification reactions involving cinnamic acid have been monitored until a single spot was observed by TLC, indicating the complete conversion of the starting material. mdpi.com

Specific research into the synthesis of inhibitors for the anti-enterovirus 71 agent involved a derivative of this compound. nih.gov The formation of the target compound was monitored and confirmed using TLC. nih.gov The details of this analysis, along with other examples for cinnamic acid derivatives, are presented in the table below.

| Compound/Reaction Type | Stationary Phase | Mobile Phase (Solvent System) | Rf Value | Reference |

|---|---|---|---|---|

| Inhibitor derived from 4-Chloro-2-fluorocinnamic acid | Silica Gel | Methanol/Dichloromethane (1:19) | 0.16 | nih.gov |

| Cinnamic Acid Amide Synthesis | Silica Gel | Hexane/Ethyl Acetate (50:50) | Not Reported | mdpi.com |

| Propyl cinnamate (B1238496) | Silica Gel | Hexane | 0.28 | mdpi.com |

| 3-(4-Phenoxyphenyl)-2-propenoic acid Synthesis | Silica Gel | Hexane/Ethyl Acetate (80:20) | Not Reported | mdpi.com |

The Retention Factor (Rf) is a key parameter derived from TLC, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.orgkhanacademy.org

Rf = (distance traveled by the sample) / (distance traveled by the solvent) libretexts.org

This value is characteristic for a specific compound under a particular set of TLC conditions (stationary phase, mobile phase, temperature) and is invaluable for identifying products and assessing purity. libretexts.orgictsl.net An Rf value of 0.16, as reported for the derivative of 4-Chloro-2-fluorocinnamic acid, indicates a relatively polar compound that has a stronger interaction with the silica gel stationary phase compared to the largely non-polar mobile phase. savemyexams.comnih.gov

Computational and Theoretical Investigations of 2 Chloro 6 Fluorocinnamic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the molecular structure, electronic properties, and spectroscopic features of chemical compounds. For aromatic compounds like 2-Chloro-6-fluorocinnamic acid, these theoretical methods provide invaluable insights that complement experimental data.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and vibrational properties of molecules. Studies on the closely related trans-2-chlorocinnamic acid (2CCA) have utilized the B3LYP functional with the cc-pVTZ basis set to determine its optimized geometry and vibrational characteristics. researchgate.net

The potential energy profile of 2CCA reveals that the s-cis orientation of the carbonyl group (C=O) relative to the C=C double bond is the more stable conformation, being lower in energy by 0.6648 kcal mol⁻¹ compared to the s-trans conformer. researchgate.net This preference for the s-cis conformer is a key aspect of its electronic structure. It is anticipated that this compound would exhibit a similar conformational preference due to the structural similarities.

The vibrational frequencies, calculated for the optimized geometry, can be correlated with experimental data from FTIR and FT-Raman spectroscopy. Although specific frequencies for this compound are not available, the analysis of 2CCA provides a reliable framework for assigning the vibrational modes, including the characteristic stretches of the carboxylic acid group, the C=C double bond, and the C-Cl bond, as well as the in-plane and out-of-plane bending of the aromatic C-H bonds. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity and is often associated with enhanced non-linear optical (NLO) properties. researchgate.net

For trans-2-chlorocinnamic acid, the HOMO-LUMO energy gap has been calculated to be 4.5533 eV. researchgate.net This value provides an estimate of the electronic excitation energy and can be used to predict the NLO behavior of the molecule. Molecules with significant NLO properties are of interest for applications in optoelectronics and photonics. The analysis of the electronic transitions between the frontier orbitals helps in understanding the charge transfer characteristics that give rise to these properties. In the case of 2CCA, the intramolecular electronic interactions and their stabilization energies have been analyzed using Natural Bond Orbital (NBO) methods, which further elucidate the electronic delocalization within the molecule. researchgate.net

Table 1: Frontier Molecular Orbital Energies for trans-2-chlorocinnamic acid

| Molecular Orbital | Energy (eV) |

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap | 4.5533 |

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra, including excitation energies and absorption wavelengths (λmax). While specific TD-DFT studies on this compound are not available, the HOMO-LUMO gap of its isomer, 2CCA, suggests that its primary electronic transitions would occur in the ultraviolet region.

The dipole moment is a measure of the polarity of a molecule. For trans-2-methoxycinnamic acid, a related compound, the dipole moments for the s-cis and s-trans conformers were calculated to be 3.35 D and 4.87 D, respectively, indicating that the s-trans conformer has a higher polarity. researchgate.net It is expected that the different conformers of this compound would also exhibit distinct dipole moments, which would influence their solubility and intermolecular interactions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a deeper understanding of the conformational landscape and intermolecular interactions of molecules, providing insights into their behavior in different environments.

The conformational analysis of trans-2-chlorocinnamic acid, performed by analyzing its potential energy profile, has identified the most stable conformer. researchgate.net The s-cis conformer was found to be more stable than the s-trans conformer. researchgate.net This stability is governed by a delicate balance of steric and electronic effects. The planarity of the molecule is influenced by the orientation of the carboxylic acid group with respect to the phenyl ring.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the solid-state packing of cinnamic acid derivatives. In the crystalline state, the carboxylic acid groups typically form hydrogen-bonded dimers. The chloro and fluoro substituents on the phenyl ring of this compound would also be expected to participate in halogen bonding and other non-covalent interactions, which would influence the crystal packing and ultimately the material's physical properties.

To date, there are no specific studies reported in the searched literature on the host-guest complexation of this compound. Research on other cinnamic acid derivatives has shown that they can form inclusion complexes with host molecules like cyclodextrins. These studies typically investigate the stoichiometry of the complex, the binding affinity, and the stabilization energies, which are important for applications in drug delivery and formulation. Such investigations for this compound would be a valuable area for future research.

In Silico Approaches for Activity Prediction

In silico methods, which encompass a range of computational techniques, are pivotal in the early stages of drug discovery for identifying and optimizing lead compounds. These approaches can significantly reduce the time and cost associated with experimental screening by prioritizing molecules with a higher probability of desired biological activity.

While traditionally a laboratory-based method, High-Throughput Screening (HTS) has a powerful in silico counterpart known as virtual High-Throughput Screening (vHTS). This computational technique involves the screening of large libraries of virtual compounds against a biological target to identify potential hits. For a compound like this compound, vHTS would typically involve the following steps:

Library Preparation: A digital library containing the three-dimensional structure of this compound and its virtual derivatives is created.

Target Identification: A specific biological target, such as an enzyme or a receptor implicated in a disease, is selected, and its 3D structure is obtained, often from crystallographic data.

Docking and Scoring: The compounds from the virtual library are computationally "docked" into the active site of the target protein. Scoring functions are then used to estimate the binding affinity of each compound.

Hit Identification: Compounds with the best scores are identified as potential "hits" for further experimental validation.

The application of vHTS allows for the rapid assessment of the potential of this compound and its analogs against a wide array of biological targets, thereby guiding synthetic efforts towards more promising molecules.

Table 1: Virtual High-Throughput Screening (vHTS) Workflow for this compound

| Step | Description | Key Considerations |

| 1 | Compound Library Generation | Creation of a diverse set of virtual analogs of this compound. |

| 2 | Target Protein Selection | Identification of a relevant biological target with a known 3D structure. |

| 3 | Molecular Docking | Simulation of the binding of each virtual compound to the target's active site. |

| 4 | Scoring and Ranking | Use of scoring functions to predict binding affinity and rank the compounds. |

| 5 | Hit Selection | Identification of top-ranking compounds for subsequent experimental testing. |

Molecular docking is a more focused computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations are instrumental in elucidating its potential interactions with specific biological targets at an atomic level.

These simulations can predict:

Binding Pose: The most likely conformation of this compound within the binding site of a target protein.

Binding Affinity: An estimation of the strength of the interaction, often expressed as a binding energy value.

Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-target complex.

Table 2: Hypothetical Molecular Docking Results for this compound against a Kinase Target

| Parameter | Predicted Value/Interaction | Implication |

| Binding Energy | -8.5 kcal/mol | Strong predicted binding affinity. |

| Hydrogen Bonds | Carboxylate with Lysine residue | Key anchoring interaction. |

| Halogen Bond | Chlorine with backbone Carbonyl | Contributes to binding specificity. |

| Hydrophobic Interactions | Phenyl ring with Leucine and Valine | Stabilizes the overall binding pose. |

Structure-Property Relationships Derived from Computational Studies

Computational studies are invaluable for establishing Structure-Property Relationships (SPRs), which correlate the chemical structure of a molecule with its physicochemical properties and, by extension, its biological activity. For this compound, computational SPR studies would involve calculating a variety of molecular descriptors and correlating them with observed or predicted properties.

Key molecular descriptors that can be calculated include:

Electronic Properties: Such as electrostatic potential, dipole moment, and frontier molecular orbital energies (HOMO-LUMO gap), which can provide insights into the molecule's reactivity and interaction with biological targets.

Steric Properties: Including molecular volume and surface area, which influence how the molecule fits into a binding site.

Lipophilicity: Often represented by the logarithm of the partition coefficient (logP), which is crucial for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

By systematically modifying the structure of this compound in silico (e.g., by changing the position or nature of the halogen substituents) and recalculating these descriptors, researchers can build predictive models that link specific structural features to desired properties. For example, a computational SPR study might reveal that increasing the electron-withdrawing nature of the substituents on the phenyl ring enhances the binding affinity to a particular target, providing a clear direction for the rational design of more potent analogs.

Table 3: Calculated Molecular Descriptors for this compound and Their Significance

| Descriptor | Calculated Value (Hypothetical) | Significance in Structure-Property Relationships |

| Molecular Weight | 200.59 g/mol | Influences diffusion and transport properties. |

| logP | 2.8 | Predicts lipophilicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Relates to hydrogen bonding potential and cell permeability. |

| HOMO-LUMO Gap | 5.2 eV | Indicates chemical reactivity and electronic excitability. |

Biological and Pharmacological Research Applications of 2 Chloro 6 Fluorocinnamic Acid Derivatives

Structure-Activity Relationship (SAR) Studies of Halogenated Cinnamates

The biological efficacy of cinnamic acid derivatives is profoundly influenced by the nature, number, and position of substituents on the phenyl ring. researchgate.netnih.gov Structure-activity relationship (SAR) studies are crucial for optimizing these compounds as potential therapeutic agents by elucidating the link between chemical structure and biological function.

The introduction of halogen atoms into the cinnamic acid structure is a common strategy to enhance biological activity. nih.gov Halogens, as electron-withdrawing groups, can alter the molecule's reactivity and binding affinity for enzymes and receptors. mdpi.com

Research indicates that both the type and position of the halogen substituent significantly affect the biological activity of the compounds. researchgate.netnih.gov For instance, in studies on cinnamamides, the introduction of a halogen into the molecule's structure has been shown to increase antibacterial activity. nih.gov Specifically, 3,4-dichlorocinnamanilides demonstrated a broader spectrum and higher antibacterial efficacy compared to their 4-chlorocinnamanilide counterparts. nih.govsemanticscholar.org This suggests that the degree of halogenation plays a critical role.

In some contexts, different halogens have distinct effects. One study on anticholinesterase activity found that chlorine substitution on the benzoyl ring of cinnamate (B1238496) influenced activity, whereas fluorine substitution decreased it. mdpi.com Another study noted that for anticonvulsant activity, p-halogen-substituted compounds were more active than those unsubstituted on the phenyl ring. nih.gov The general observation is that halogenated aromatic derivatives tend to exhibit enhanced antifungal activity. dntb.gov.ua

The specific placement of halogen substituents on the phenyl ring is a critical determinant of the pharmacological profile of cinnamic acid derivatives. nih.govjocpr.com Even minor shifts in substituent position can lead to significant changes in biological efficacy and spectrum of activity. nih.gov

For example, studies on the anti-tubercular activity of chlorinated cinnamates revealed that a para-substituted chloro-compound was more active against Mycobacterium tuberculosis H37Ra than the corresponding ortho-substituted compound, suggesting that the para position is favorable for this specific activity. nih.gov In contrast, for anticholinergic activity, an ortho-chloro substituent on the benzoyl ring of a cinnamate derivative resulted in the highest activity. mdpi.com

The effect of positional isomerism is also evident in antibacterial studies. Research on small-molecule antimicrobial peptidomimetics demonstrated that changes in the spatial positioning of key functional groups had a significant impact on efficacy against Gram-negative bacteria. nih.gov This underscores the principle that the three-dimensional arrangement of atoms, dictated by substituent position, is fundamental to the molecule's interaction with its biological target.

Antimicrobial Activity Studies

Derivatives of cinnamic acid have attracted considerable attention for their antimicrobial properties, with research exploring their efficacy against a wide range of pathogens. nih.govresearchgate.net Halogenation is a key modification used to potentiate this activity.

Halogenated cinnamic acid derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. jocpr.compcbiochemres.com However, efficacy can vary depending on the specific bacterial strain and the structure of the compound. Gram-negative bacteria often exhibit greater resistance due to their complex outer membrane, which can act as a barrier to antibacterial agents. ikm.org.my

A study of chlorinated N-arylcinnamamides found that 3,4-dichlorocinnamanilides were particularly effective, showing submicromolar activity against Staphylococcus aureus and clinical isolates of methicillin-resistant S. aureus (MRSA). semanticscholar.org Certain derivatives in this series were also highly active against Enterococcus faecalis and vancomycin-resistant E. faecalis (VRE) isolates. nih.govsemanticscholar.org In another study, N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives showed high inhibitory activity against reference Gram-positive cocci, including Staphylococcus and Enterococcus species, with Minimum Inhibitory Concentration (MIC) values in the range of 1–4 µg/mL. nih.govmdpi.com

The data below summarizes the antibacterial activity of selected chlorinated cinnamamide (B152044) derivatives against various bacterial strains.

| Compound | Bacterial Strain | MIC (μM) | Reference |

|---|---|---|---|

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | S. aureus | <0.048 | semanticscholar.org |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide | S. aureus | 0.09 | semanticscholar.org |

| (2E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | E. faecalis | 0.19 | semanticscholar.org |

| (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide | MRSA | 0.37 | semanticscholar.org |

Cinnamic acid derivatives are recognized for their potential as antifungal agents. pcbiochemres.com Research indicates that halogenation can enhance these properties. dntb.gov.ua Derivatives of 4-chlorocinnamic acid, for instance, have been shown to possess significant antifungal properties, particularly against Candida species. smolecule.comnih.gov

Studies on esters derived from 4-chlorocinnamic acid revealed that several compounds were bioactive against strains of Candida albicans and Candida glabrata. nih.gov Molecular docking studies have suggested that these derivatives can effectively bind to enzymes crucial for fungal survival, such as 14α-demethylase, which is involved in ergosterol (B1671047) biosynthesis. smolecule.com The interaction with the fungal cell wall and the ergosterol in the plasma membrane has been identified as a possible mechanism of action for some cinnamides. mdpi.com

The following table presents the antifungal activity of selected 4-chlorocinnamic acid esters against Candida species.

| Compound | Fungal Strain | MIC (μmol/mL) | Reference |

|---|---|---|---|

| Methyl 4-chlorocinnamate | C. albicans ATCC 90028 | 5.09 | nih.gov |

| Perillyl 4-chlorocinnamate | C. albicans ATCC 90028 | 0.024 | nih.gov |

| Methoxyethyl 4-chlorocinnamate | C. albicans ATCC 90028 | 0.13 | nih.gov |

| Methyl 4-chlorocinnamate | C. glabrata ATCC 90030 | 5.09 | nih.gov |

The search for new anti-mycobacterial agents is a global health priority, and cinnamic acid derivatives have emerged as a promising class of compounds. nih.govresearchgate.net Research has demonstrated that these compounds can exhibit potent activity against Mycobacterium tuberculosis. mdpi.com

Halogenation has been shown to be a key factor in enhancing anti-mycobacterial efficacy. A study identified a para-substituted chloro-cinnamic acid derivative as having potent activity against M. tuberculosis H37Ra. nih.gov More complex derivatives, such as 3,4-dichlorocinnamanilides, have shown high activity against both fast-growing (Mycobacterium smegmatis) and slow-growing mycobacteria, which are used as non-hazardous test models for M. tuberculosis. nih.govsemanticscholar.org For example, (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide was among the most active compounds against these mycobacterial species. semanticscholar.org

Inhibition of Biofilm Formation

Derivatives of cinnamic acid have demonstrated potential in combating biofilm formation, a critical factor in antibiotic resistance. chiet.edu.eg Research has shown that certain synthetic derivatives of cinnamic acid can effectively inhibit the formation of biofilms by various bacterial strains. For instance, derivatives of cinnamic acid with a 4-chloro-2-mercaptobenzenesulfonamide moiety have been shown to inhibit biofilm formation in high-level aminoglycoside resistant (HLAR) strains of Enterococcus spp. by 70% to 94% at a concentration four times the minimum inhibitory concentration (MIC). nih.gov At concentrations of 2x MIC and 4x MIC, these derivatives also demonstrated the ability to inhibit the growth of vancomycin-resistant Enterococcus (VRE) strains, with inhibition ranging from 42% to 96%. nih.gov

Similarly, N-(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives have shown significant efficacy in preventing biofilm formation by clinical strains of methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant coagulase-negative Staphylococcus (MRCNS). nih.gov Most of these compounds, at concentrations of 2x MIC and 4x MIC, inhibited biofilm formation by over 90% in MRCNS strains. nih.gov Furthermore, these derivatives also showed the ability to disrupt pre-formed biofilms. nih.gov

While some cinnamic acid derivatives have shown potent antibiofilm activity, others have had a less significant effect. For example, some derivatives had no significant impact on inhibiting further biofilm formation by VRE strains. nih.gov The effectiveness of these compounds appears to be dependent on the specific derivative and the bacterial strain . The presence of certain chemical groups, such as a chloro group, has been suggested to enhance the ability to inhibit biofilm formation. mdpi.com

Antineoplastic and Cytotoxic Research

Derivatives of 2-chloro-6-fluorocinnamic acid are being investigated for their potential in cancer therapy. google.com Research has explored their ability to inhibit tumor growth and induce cell death in various cancer cell lines. google.com

Cinnamic acid and its derivatives have been identified as inhibitors of protein kinases, which are crucial in controlling cell signaling networks. nih.govscience.gov The selective targeting of oncogenic protein kinases is a key strategy in modern anticancer therapies. nih.gov Cinnamic acid-based compounds have been designed as inhibitors of these kinases, with their mode of inhibition varying from ATP-competitive to non-competitive. nih.gov

One notable example is the synthetic retinoid-related compound, (E)-4-[3-(1-adamantyl)-4-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC). nih.gov This compound has been shown to activate Jun N-terminal kinase (JNK), which in turn phosphorylates the pro-apoptotic nuclear receptor Nur77, leading to its translocation from the nucleus to the mitochondria and triggering apoptosis. nih.gov Inhibition of JNK activation was found to suppress this process. nih.gov This highlights the role of 3-Cl-AHPC in modulating key signaling pathways involved in cancer cell apoptosis.

The cytotoxic effects of various cinnamic acid derivatives have been evaluated against a range of cancer cell lines. For instance, novel oleanolic acid-cinnamic acid and glycyrrhetinic acid-cinnamic acid ester derivatives have been synthesized and tested for their in vitro cytotoxicity on HeLa (cervical cancer), MCF-7 (breast cancer), and L-O2 (normal hepatic) cell lines. kuleuven.be

One derivative, compound 2d, demonstrated strong and selective inhibitory activity against HeLa cells with an IC50 value of 1.55 µM. kuleuven.be Another compound, 3o, showed potent selective cytotoxicity against HeLa cells (IC50 = 1.35 µM) with no significant activity against MCF-7 or L-O2 cells. kuleuven.be Conversely, compound 3e was found to be a strong and selective inhibitor of MCF-7 cells (IC50 = 1.79 µM). kuleuven.be

In another study, a series of novel cinnamic acid derivatives were synthesized and evaluated for their cytotoxicity against the A-549 human lung cancer cell line. biointerfaceresearch.com The most potent compound in this series exhibited an IC50 value of 10.36 µM. biointerfaceresearch.com Furthermore, certain N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives have shown promising activity against HeLa, SKOV-3 (ovarian cancer), and MCF-7 cell lines, with some compounds displaying IC50 values below 10 µg/mL. nih.gov

Table 1: Cytotoxicity of Selected this compound Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| 2d | HeLa | 1.55 | kuleuven.be |

| 3o | HeLa | 1.35 | kuleuven.be |

| 3e | MCF-7 | 1.79 | kuleuven.be |

| 5 | A-549 | 10.36 | biointerfaceresearch.com |

Research has indicated that some cinnamic acid derivatives induce cancer cell death through apoptosis. google.compensoft.netgoogle.com For example, the compound 3-Cl-AHPC is a potent inducer of apoptosis in acute myelogenous leukemia (AML) cells. google.com Studies have shown that it can induce apoptosis in various malignant cell types through a mechanism independent of retinoic acid receptors (RARs) and retinoid X receptors (RXRs). google.com Further investigation revealed that 3-Cl-AHPC activates JNK, leading to the phosphorylation and nuclear export of Nur77, a key step in initiating apoptosis. nih.gov

Other studies have also demonstrated the pro-apoptotic effects of cinnamic acid derivatives. For instance, certain derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells, as indicated by fragmented nuclei and DNA fragmentation. pensoft.net This process was associated with an increase in the mRNA level and activation of caspase 9, suggesting the involvement of the intrinsic apoptotic pathway. pensoft.net Flow cytometry analysis has also revealed that some cinnamoyl derivatives can cause cell cycle arrest at the G0/G1 phase in A549 lung cancer cells. researchgate.net

Antioxidant Activity and Oxidative Stress Modulation

Cinnamic acid and its derivatives are recognized for their antioxidant properties, which are largely attributed to the presence of a phenyl ring and a vinyl group. mdpi.com The introduction of hydroxyl or catechol groups on the phenyl ring can further enhance this activity. mdpi.com These compounds primarily act by inhibiting lipid oxidation and scavenging free radicals. mdpi.combiomedres.us

The antioxidant potential of various cinnamic acid derivatives has been evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. biomedres.usgrafiati.com For example, a study on cinnamyl acetate (B1210297), a derivative of cinnamic acid, showed significant antioxidant activity with an IC50 value of 0.16 µg/mL, which was comparable to the standard antioxidant, Vitamin C (IC50 of 0.12 µg/mL). biomedres.us

Furthermore, N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives have also been assessed for their antiradical properties. nih.gov Among the tested compounds, some exhibited notable antioxidant activity in both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.gov

Enzyme Inhibition and Modulation of Metabolic Pathways

Cinnamic acid derivatives have been investigated for their ability to inhibit various enzymes, which is a key mechanism underlying their diverse biological activities. mdpi.com Understanding the mode of enzyme inhibition is crucial for the development of new therapeutic agents. mdpi.com

One area of focus has been the inhibition of tyrosinase, an enzyme involved in melanin (B1238610) production. researchgate.net For example, (E)-1-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-3-(4-methoxy-3-nitrophenyl)prop-2-en-1-one has been identified as a mushroom tyrosinase inhibitor and has been shown to inhibit tyrosinase activity in A375 human melanoma cells. mdpi.com

Additionally, cinnamic acid derivatives have been explored as inhibitors of protein tyrosine phosphatases (PTPs), a family of enzymes implicated in cancer and metabolic disorders. google.com The development of selective PTP inhibitors is a promising therapeutic strategy. google.com

Inhibition of Lignin (B12514952) Biosynthesis Precursors (e.g., in plant systems)

Cinnamic acid and its derivatives are central intermediates in the phenylpropanoid pathway in plants, which is responsible for the biosynthesis of lignin, a complex polymer essential for structural support. mdpi.com Exogenous application of these compounds can influence this pathway, often leading to changes in plant growth and development. nih.gov

Research has shown that various cinnamic acids can act as allelochemicals, substances released by one plant that affect the growth of another. nih.gov Studies on soybean roots demonstrated that exposure to cinnamic, p-coumaric, caffeic, and ferulic acids led to an increase in lignin content, which in turn restricted root growth. plos.orgsemanticscholar.org For instance, cinnamic acid treatment increased lignin content by as much as 249% compared to controls. plos.org The mechanism involves the channeling of these exogenously applied compounds into the phenylpropanoid pathway, leading to an overproduction of lignin monomers like p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S). plos.orgsemanticscholar.org

Halogenated derivatives of cinnamic acid have also been investigated for their phytotoxic activity. Studies on the parasitic weed Cuscuta campestris found that several chlorinated derivatives, including trans-3-chlorocinnamic acid and trans-4-chlorocinnamic acid, enhanced the inhibition of seedling growth compared to the parent compound, trans-cinnamic acid. researchgate.netdntb.gov.ua Furthermore, 2-Chloro-5-nitrocinnamic acid has been identified as a plant growth regulator that inhibits root development by targeting cinnamoyl CoA reductase, a key enzyme in the lignin biosynthesis pathway. biosynth.com This body of research underscores the potential of chlorinated cinnamic acid derivatives as modulators of lignin synthesis.

Table 1: Effect of Cinnamic Acid Derivatives on Soybean Root Lignin Content

| Compound (1.0 mM) | Lignin Content Increase (%) vs. Control |

| Cinnamic Acid | 249% |

| p-Coumaric Acid | 266% |

| Caffeic Acid | 37% |

| Ferulic Acid | 50% |

| Data sourced from Lima RB, et al., PLOS One, 2013. plos.org |

Modulation of Cholinesterases

Derivatives of cinnamic acid have emerged as a promising scaffold for the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com These enzymes are critical targets in the management of neurodegenerative conditions like Alzheimer's disease, where reduced levels of the neurotransmitter acetylcholine (B1216132) are observed. nih.gov

A variety of synthetic strategies, including the creation of hybrids and esters, have been employed to enhance the inhibitory potential of the cinnamic acid structure. nih.govjst.go.jp Research has shown that cinnamoyl esters, amides, and other derivatives can exhibit potent and sometimes selective inhibition of these enzymes. jst.go.jptandfonline.com

Notably, the substitution pattern on the cinnamic acid ring plays a crucial role in determining inhibitory activity. A recent study involving the synthesis of substituted cinnamoyl piperidinyl acetates identified a derivative with a 2-chloro substitution (compound 5b) as the most potent AChE inhibitor in the series, with an IC₅₀ value of 19.74 µM. nih.gov This highlights the specific potential of chloro-substituted cinnamic acids in the design of cholinesterase inhibitors. Kinetic studies of this compound revealed a mixed-type inhibition mechanism, suggesting it binds to both the catalytic and peripheral anionic sites of the enzyme. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected Cinnamic Acid Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

| Compound 5b (2-chloro substitution) | Acetylcholinesterase (AChE) | 19.74 ± 0.96 |

| Compound 5q (4-ethoxy-3-methoxy moiety) | Butyrylcholinesterase (BChE) | 13.49 ± 0.44 |

| Data sourced from a 2025 study on cinnamoyl piperidinyl acetates. nih.gov |

Chloroperoxidase-Catalyzed Biotransformations